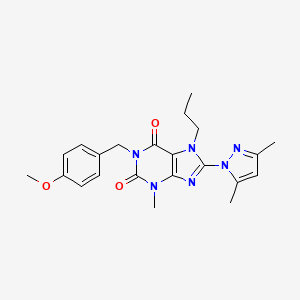![molecular formula C22H24F2N2O4S B2822385 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946339-71-5](/img/structure/B2822385.png)
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule with several functional groups. It contains two fluorophenyl groups, one of which is methylated, a sulfonyl group, an acetyl group, and a spirocyclic structure containing an oxygen and two nitrogen atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure and the introduction of the sulfonyl, acetyl, and fluorophenyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the various functional groups. The presence of the fluorine atoms could potentially influence the electronic properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, acetyl, and fluorophenyl groups. The spirocyclic structure could also play a role in its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity Research
Research conducted on novel derivatives similar to the chemical structure has been aimed at understanding the structure-activity relationship for anticonvulsant activity. These studies involve the synthesis of compounds and evaluation of their pharmacological activity, particularly focusing on their anticonvulsant potential through methods such as the maximal electroshock seizure (MES) test. Compounds showing significant protective effects on seizures have been highlighted, indicating a promising direction for further medicinal chemistry efforts (Madaiah et al., 2012).
Material Science and Fuel Cell Applications
The synthesis and properties of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which are relevant to fuel-cell applications, have been explored. Such studies have shown that these materials exhibit promising properties, including high proton conductivity and mechanical properties, making them suitable for use in fuel cells. This line of research demonstrates the compound's potential in contributing to advancements in energy technologies (Bae et al., 2009).
Chemical Synthesis and Structural Analysis
Investigations into the synthesis, structure, and properties of related spiro compounds have been conducted, aiming at understanding their chemical behavior and potential applications in synthetic chemistry. For instance, studies on the synthesis of sulfonated block copolymers and the structural assignment of spiro[4.5]decanes through NMR spectroscopy have provided valuable insights into the compound's structural characteristics and potential synthetic applications (Guerrero-Alvarez et al., 2004; Kim et al., 2008).
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.
Zukünftige Richtungen
Future research could potentially explore the synthesis, properties, and potential applications of this compound. However, without more specific information, it’s difficult to predict exact future directions.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed. If you have any specific papers or data related to this compound, please provide them and I would be happy to help analyze them.
Eigenschaften
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O4S/c1-16-14-19(6-7-20(16)24)31(28,29)26-12-13-30-22(26)8-10-25(11-9-22)21(27)15-17-2-4-18(23)5-3-17/h2-7,14H,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHYUURLQRZSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2822302.png)
![1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2822304.png)
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2822306.png)
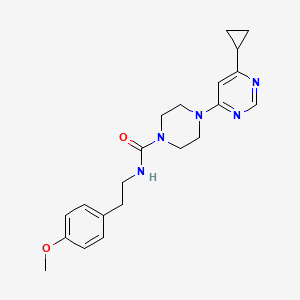
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2822308.png)
![2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2822309.png)
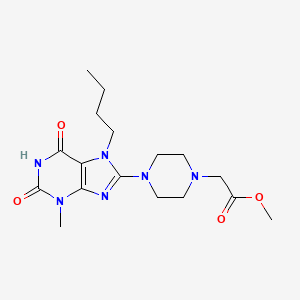
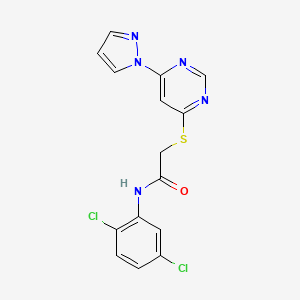
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2822317.png)
![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2822318.png)
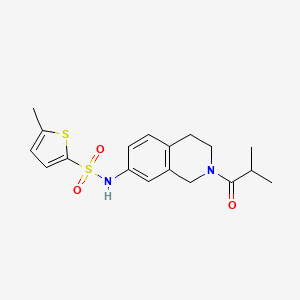
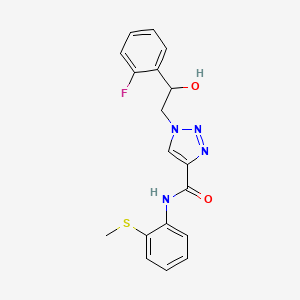
![3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2822324.png)
